2-(Furan-2-yl)-7-methoxychromen-4-one
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Overview
Description
2-(Furan-2-yl)-7-methoxychromen-4-one is a heterocyclic compound that combines the structural features of both furan and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and chromenone moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-7-methoxychromen-4-one typically involves the condensation of furan derivatives with chromenone precursors. One common method involves the use of furan-2-carbaldehyde and 7-methoxychromen-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to promote the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-7-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-7-methoxychromen-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Its anticancer activity may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simple furan derivative with antimicrobial properties.
7-Methoxychromen-4-one: A chromenone derivative with potential anticancer activity.
2-Methylfuran: A furan derivative used in the production of pharmaceuticals and agrochemicals.
Uniqueness
2-(Furan-2-yl)-7-methoxychromen-4-one is unique due to the combination of furan and chromenone moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
30245-24-0 |
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Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C14H10O4/c1-16-9-4-5-10-11(15)8-14(18-13(10)7-9)12-3-2-6-17-12/h2-8H,1H3 |
InChI Key |
KQHQZBSBDPCJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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